molecular formula C23H31NO3 B1415112 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester CAS No. 214601-17-9

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

Cat. No. B1415112
CAS RN: 214601-17-9
M. Wt: 369.5 g/mol
InChI Key: LAPCBEFVTNSDFY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester is a useful research compound. Its molecular formula is C23H31NO3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prenylated Benzoic Acid Derivatives of Piper Hispidum : A study isolated new 4-hydroxy-benzoic acid derivatives from Piper hispidum, including compounds with structural similarities to the compound . These derivatives showed moderate cytotoxicity, indicating potential biological activity (Friedrich et al., 2005).

  • Antiarrhythmic Agents : Research on mono- and bis(aminomethyl)phenylacetic acid esters, which are structurally related to the compound, revealed their potential as short-acting antiarrhythmic agents. This indicates possible therapeutic applications in cardiovascular diseases (Chorvat et al., 1993).

  • Supramolecular Dendrimers : A study on the synthesis of methyl esters of various phenylpropionic acids, including those structurally related to the compound , explored their use in creating supramolecular dendrimers. This has implications for the development of new materials and nanotechnology (Percec et al., 2006).

  • Synthesis of Novel Compounds : Research involving the synthesis of benzoic acid derivatives, including those structurally related to the compound, focused on developing new synthetic methods and compounds with potential medicinal applications (Taylor et al., 1996).

  • Antimicrobial and Molluscicidal Activity : A study isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, structurally related to the compound . These compounds displayed significant antimicrobial and molluscicidal activities, suggesting potential use in pest control and pharmaceuticals (Orjala et al., 1993).

properties

IUPAC Name

methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPCBEFVTNSDFY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
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3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
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3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
Reactant of Route 4
3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
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3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
Reactant of Route 6
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3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

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